molecular formula C5H11BrO B1654688 2-Methyl-3-bromo-2-butanol CAS No. 2588-77-4

2-Methyl-3-bromo-2-butanol

Cat. No.: B1654688
CAS No.: 2588-77-4
M. Wt: 167.04 g/mol
InChI Key: YGHWXEJVGBPVSX-UHFFFAOYSA-N
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Description

Overview of Halohydrin Chemistry in Organic Synthesis

Halohydrins are a class of organic compounds that contain both a halogen atom and a hydroxyl group on adjacent carbon atoms, a configuration known as vicinal. chemistrysteps.com Their formation is a fundamental reaction in organic synthesis, most commonly achieved by the reaction of an alkene with a halogen (such as chlorine or bromine) in the presence of water. chemistrysteps.commasterorganicchemistry.comlibretexts.org

The mechanism of halohydrin formation is a well-established process that proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org When an alkene reacts with a halogen like bromine (Br₂), a bridged bromonium ion is formed. In a non-nucleophilic solvent, this intermediate would be attacked by a bromide ion to yield a vicinal dihalide. chemistrysteps.com However, when the reaction is conducted in a nucleophilic solvent such as water, the water molecule acts as the nucleophile. libretexts.org Due to its high concentration as the solvent, water outcompetes the halide ion in attacking the halonium ion. chemistrysteps.com This attack occurs from the side opposite to the bridged halonium ion, leading to an anti-addition, where the halogen and the hydroxyl group are on opposite faces of the original double bond. masterorganicchemistry.com For unsymmetrical alkenes, the water molecule preferentially attacks the more substituted carbon of the halonium ion. masterorganicchemistry.comlibretexts.org

One of the most significant applications of vicinal halohydrins in organic synthesis is their conversion into epoxides. chemistrysteps.com Treatment of a halohydrin with a strong base results in an intramolecular Williamson ether synthesis. The base deprotonates the hydroxyl group, forming an alkoxide, which then acts as an internal nucleophile, displacing the adjacent halide in an SN2 reaction to form a three-membered epoxide ring. chemistrysteps.com

Importance of Vicinal Bromoalcohols as Synthetic Intermediates

Within the halohydrin family, vicinal bromoalcohols (or bromohydrins) are particularly noteworthy for their versatility as synthetic intermediates. researchgate.netresearchgate.net These compounds serve as crucial building blocks in both industrial and synthetic organic chemistry, providing access to a wide array of other molecules, including marine natural products and other substances of biological value. researchgate.net

The high reactivity of the carbon-bromine bond, combined with the presence of the adjacent hydroxyl group, allows for a variety of chemical transformations. researchgate.net Vicinal bromoalcohols can be readily converted into other functional groups such as ketones, aldehydes, and epoxides. researchgate.net For example, secondary β-bromo alcohols can be transformed directly into ketones through a free radical process. researchgate.net The specific compound, 2-Methyl-3-bromo-2-butanol, exemplifies the utility of this class. Its dual functionality, possessing both a reactive bromine atom and a tertiary alcohol, makes it a valuable intermediate for creating more complex molecular architectures. smolecule.com Furthermore, the presence of a chiral center in its structure makes it a candidate for the synthesis of specific stereoisomers, which is of high importance in pharmaceutical development. smolecule.com

Properties of this compound

The following tables summarize the key chemical identifiers, physical properties, and spectroscopic data for this compound.

PropertyValueSource
IUPAC Name3-bromo-2-methylbutan-2-ol smolecule.comnih.gov
CAS Number2588-77-4 smolecule.comnih.gov
Molecular FormulaC₅H₁₁BrO smolecule.comnih.gov
Molecular Weight167.04 g/mol smolecule.comnih.gov
Hydrogen Bond Donor Count1 nih.gova2bchem.com
Hydrogen Bond Acceptor Count1 nih.gova2bchem.com
Rotatable Bond Count1 nih.gova2bchem.com
Complexity61.1 nih.gova2bchem.com
XLogP31.4 nih.gova2bchem.com
Spectroscopic Data TypeSource Information
13C NMRData available from W. Robien, Inst. of Org. Chem., Univ. of Vienna. nih.gov
GC-MSData available from NIST Mass Spectrometry Data Center and John Wiley & Sons, Inc. nih.gov
IR SpectraVapor Phase IR Spectra data available from John Wiley & Sons, Inc. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHWXEJVGBPVSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338285
Record name 3-Bromo-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2588-77-4
Record name 3-Bromo-2-methyl-2-butanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Aspects of 2 Methyl 3 Bromo 2 Butanol and Chiral Vicinal Bromoalcohols

Chirality and Stereocenters in 2-Methyl-3-bromo-2-butanol

Chirality is a geometric property of a molecule that is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereocenter, which is typically a carbon atom bonded to four different groups.

In the structure of this compound, there are two potential stereocenters:

Carbon-2 (C2): This carbon is bonded to a hydroxyl group (-OH), a methyl group (-CH3), another methyl group (-CH3), and the brominated carbon group (-CH(Br)CH3). Since two of the substituents are identical (two methyl groups), C2 is not a chiral center .

Carbon-3 (C3): This carbon is bonded to a bromine atom (-Br), a hydrogen atom (-H), a methyl group (-CH3), and the C2 carbon group (-C(OH)(CH3)2). As all four of these groups are different, C3 is a chiral center .

Therefore, this compound possesses one chiral center at the C3 position. The presence of this single stereocenter means that the molecule is chiral and can exist as a pair of enantiomers.

Carbon Atom Substituents Chirality
C2 -OH, -CH3, -CH3, -CH(Br)CH3 Achiral
C3 -Br, -H, -CH3, -C(OH)(CH3)2 Chiral

Enantiomerism and Diastereomerism in β-Bromoalcohols

β-bromoalcohols, also known as vicinal bromoalcohols, are compounds containing a bromine atom and a hydroxyl group on adjacent carbon atoms. The stereochemical possibilities for these molecules depend on the number of chiral centers they possess.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. For a molecule with one chiral center, like this compound, it will exist as a pair of enantiomers. These enantiomers have identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules.

Diastereomers are stereoisomers that are not mirror images of each other. Diastereomerism arises when a molecule has two or more stereocenters. For instance, 3-bromo-2-butanol has two chiral centers (C2 and C3), leading to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The (2R, 3R) and (2S, 3S) isomers are enantiomers of each other, as are the (2R, 3S) and (2S, 3R) isomers. The relationship between any other pairing, such as (2R, 3R) and (2R, 3S), is diastereomeric. stackexchange.com Diastereomers have different physical properties.

Since this compound has only one chiral center, it can only exist as a pair of enantiomers and does not have diastereomers.

Stereoisomer Type Definition Applicability to this compound
Enantiomers Non-superimposable mirror images Yes, exists as a pair of enantiomers.
Diastereomers Stereoisomers that are not mirror images No, as it only has one stereocenter.

Stereoselectivity in Synthesis and Transformations

Stereoselectivity in a chemical reaction is the preferential formation of one stereoisomer over another. The synthesis of a specific enantiomer or diastereomer of a β-bromoalcohol is crucial, especially in pharmaceutical applications where different stereoisomers can have vastly different biological activities.

Asymmetric synthesis refers to a method that produces a chiral compound in an enantiomerically enriched or enantiomerically pure form. uwindsor.ca For β-bromoalcohols, several asymmetric strategies can be employed:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure natural products as starting materials.

Use of Chiral Auxiliaries: A chiral auxiliary is a temporary chiral group that is attached to an achiral substrate to direct a stereoselective reaction. After the desired stereochemistry is established, the auxiliary is removed.

Chiral Catalysis: This is one of the most efficient methods for asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product.

Enzymes are highly stereoselective catalysts, and their use in organic synthesis has become increasingly prevalent. For the synthesis and transformation of chiral halohydrins, halohydrin dehalogenases (HHDHs) are particularly relevant. These enzymes can catalyze the ring-opening of epoxides to form halohydrins or the reverse reaction, the cyclization of halohydrins to form epoxides.

The stereoselectivity of HHDHs can be exploited in several ways:

Kinetic Resolution: In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a racemic bromoalcohol, allowing for the separation of the acylated and unacylated enantiomers. researchgate.net

Asymmetric Synthesis: An enzyme can catalyze the conversion of a prochiral substrate into a single enantiomer of a chiral product.

While specific studies on the use of halohydrin dehalogenases with this compound are limited, the principles of enzymatic stereoselectivity are broadly applicable to this class of compounds.

Racemization and Stereochemical Control

Racemization is the process in which an enantiomerically pure or enriched mixture is converted into a racemic mixture (a 1:1 mixture of enantiomers). The stereochemical control in reactions involving β-bromoalcohols is crucial to prevent unwanted racemization and to ensure the desired stereochemical outcome.

In reactions of β-bromoalcohols, the stereochemistry can be influenced by the reaction mechanism. For example, the reaction of 3-bromo-2-butanol with hydrobromic acid can proceed through a bromonium ion intermediate. study.comutexas.edu The formation of this cyclic intermediate can lead to either retention or inversion of configuration at the reacting centers, depending on the stereochemistry of the starting material.

For instance, the reaction of one pair of enantiomers of 3-bromo-2-butanol with HBr yields a racemic mixture of 2,3-dibromobutane, while the other pair of enantiomers produces the meso-2,3-dibromobutane. study.com This demonstrates the importance of the initial stereochemistry in determining the stereochemical outcome of the product. The formation of a planar carbocation intermediate during a reaction can also lead to racemization, as the incoming nucleophile can attack from either face of the plane with equal probability, leading to a racemic mixture. masterorganicchemistry.com

Controlling the reaction conditions, such as the choice of solvent and reagents, is therefore essential to maintain stereochemical integrity or to direct the reaction towards a specific stereoisomer.

Spectroscopic Analysis for Stereochemical Assignment (e.g., NMR, Diastereotopic Signals)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in organic chemistry for the elucidation of molecular structure, offering profound insights into the constitution, configuration, and conformation of molecules. wordpress.comlongdom.org For chiral compounds like this compound and other vicinal bromoalcohols, NMR is particularly powerful for assigning stereochemistry, primarily through the analysis of chemical shifts, coupling constants, and through-space interactions. A key phenomenon observed in the NMR spectra of chiral molecules is the presence of diastereotopic signals, which provides direct evidence of a stereocenter's influence on its local environment. wordpress.com

The Concept of Diastereotopicity

In chiral molecules, otherwise chemically equivalent protons or groups can become non-equivalent due to their spatial relationship to a nearby stereocenter. When two protons or groups (e.g., -CH₃) in a molecule are situated such that replacing each one in turn with a different group would create a pair of diastereomers, they are defined as diastereotopic. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com Diastereotopic nuclei are chemically non-equivalent and, as a result, are expected to have different chemical shifts in the NMR spectrum. masterorganicchemistry.commasterorganicchemistry.comchemistrysteps.com

This principle can be illustrated with this compound. The molecule's structure features a chiral center at the C3 carbon (the carbon bonded to the bromine atom). Consequently, the two methyl groups attached to the C2 carbon are diastereotopic. They reside in different chemical environments because one is, on average, closer to or oriented differently with respect to the bromine atom and the methyl group on the chiral C3 carbon than the other. This non-equivalence means they will produce two distinct signals in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Analysis of this compound

The stereochemical environment of this compound leads to a predictable NMR spectrum where the non-equivalence of the C2 methyl groups is a key feature.

¹H NMR Spectrum: The two methyl groups on C2 are expected to appear as two separate singlets, each integrating to three protons. The proton on the chiral center (H3) would appear as a quartet due to coupling with the three protons of the C4 methyl group. The C4 methyl protons would, in turn, appear as a doublet, coupling with H3. The hydroxyl proton (-OH) typically appears as a broad singlet.

¹³C NMR Spectrum: The presence of the chiral center at C3 means that all five carbon atoms in the molecule are in unique chemical environments. Therefore, five distinct signals are expected in the broadband proton-decoupled ¹³C NMR spectrum. openstax.org The diastereotopic C2 methyl groups will give rise to two separate resonances. The carbon atom bonded to the electronegative bromine atom (C3) and the carbon bonded to the electronegative oxygen atom (C2) will appear further downfield. openstax.org

The following tables outline the predicted NMR signals for this compound. The chemical shifts (δ) are estimated based on typical values for similar functional groups and environments.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
-CH ₃ (on C4) ~1.7 Doublet (d)
-CH ₃ (diastereotopic, on C2) ~1.3 Singlet (s)
-CH ₃ (diastereotopic, on C2) ~1.2 Singlet (s)
-OH Variable Broad Singlet (br s)

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C 4 ~20
C H₃ (diastereotopic, on C2) ~25
C H₃ (diastereotopic, on C2) ~27
C HBr (C3) ~60-70

| C OH (C2) | ~70-80 |

Advanced NMR Techniques for Vicinal Bromoalcohols

For more complex vicinal bromoalcohols or to confirm stereochemical assignments, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This technique reveals through-bond proton-proton couplings. In this compound, a COSY spectrum would show a cross-peak connecting the signals of the C3 proton and the C4 methyl protons, confirming their connectivity. longdom.org

Computational Chemistry and Mechanistic Insights into β Bromoalcohol Reactivity

Quantum Mechanical (QM) Studies of Reaction Mechanisms

Quantum mechanical methods are fundamental to understanding the complex electron movements that define chemical reactions. For β-bromoalcohols such as 2-Methyl-3-bromo-2-butanol, QM studies can elucidate the pathways of key transformations, most notably nucleophilic substitution reactions (Sₙ1 and Sₙ2) and epoxide formation.

The hydrolysis of similar bromoalkanes, for instance, often proceeds through an Sₙ1 mechanism. This pathway involves the initial departure of the bromide ion to form a carbocation intermediate. doubtnut.comsarthaks.com Subsequent rearrangement of this intermediate to a more stable form can occur before nucleophilic attack by water. doubtnut.comsarthaks.com In the case of related structures, a secondary carbocation has been shown to rearrange via a hydride shift to a more stable tertiary carbocation. doubtnut.comsarthaks.com QM calculations can model the potential energy surface of these reactions, identifying transition states and intermediates. researchgate.net These calculations help determine the feasibility of such rearrangements and predict the final product distribution. For this compound, QM can be used to model whether Sₙ1 or Sₙ2 pathways are favored under different conditions. The Sₙ1 mechanism is facilitated by the stability of the potential tertiary carbocation, while the Sₙ2 pathway would involve a backside attack by a nucleophile.

Another critical reaction of halohydrins is the intramolecular Sₙ2 reaction to form epoxides under basic conditions. youtube.com QM simulations can model the deprotonation of the hydroxyl group followed by the nucleophilic attack of the resulting alkoxide on the carbon atom bearing the bromine. These studies can clarify the stereochemical requirements for this ring-closing reaction, confirming the need for an anti-periplanar arrangement of the reacting groups. youtube.com

Table 1: Application of QM Methods to β-Bromoalcohol Reaction Mechanisms

QM Method Application Description Insights Gained
Transition State Search Locating the highest energy point along the reaction coordinate for Sₙ1 and Sₙ2 reactions. Provides activation energy barriers, allowing for the prediction of reaction rates and favored pathways.
Intermediate Stability Analysis Calculating the relative energies of potential carbocation intermediates. Elucidates the likelihood of carbocation formation and subsequent rearrangements (e.g., hydride or methyl shifts). jcu.edu
Potential Energy Surface Mapping Charting the energy of the system as a function of the geometric coordinates of the atoms. Visualizes the entire reaction pathway, including reactants, intermediates, transition states, and products. researchgate.net
Intrinsic Reaction Coordinate (IRC) Following the reaction path downhill from the transition state to connect it to the reactants and products. Confirms that a located transition state correctly links the intended reactant and product states.

Density Functional Theory (DFT) Calculations for Energetics and Structure

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. arxiv.orgresearchgate.net It is particularly effective for calculating the electronic structure, geometry, and energetic properties of molecules like this compound. nih.govmdpi.com

DFT calculations can optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and dihedral angles with high accuracy. nih.govresearchgate.net These optimized structures represent the minimum energy conformation of the molecule. Furthermore, DFT is employed to calculate key energetic parameters that govern reactivity. aps.org This includes determining the activation energies for different reaction pathways, such as the Sₙ1 and Sₙ2 mechanisms. By comparing the calculated energy barriers, researchers can predict which mechanism is more likely to occur under specific conditions. rsc.org For example, calculations might show whether direct backside attack (Sₙ2) or carbocation formation (Sₙ1) is energetically more favorable.

Vibrational frequency analysis is another important application of DFT. These calculations can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental spectra to confirm the structure. researchgate.net The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized geometry corresponds to a true energy minimum. arxiv.org

Table 2: Structural and Energetic Parameters from DFT Calculations for a Representative β-Bromoalcohol

Parameter Typical Calculated Value Significance
C-Br Bond Length ~1.95 - 2.00 Å Influences the ease of bromide ion departure in Sₙ1 reactions.
C-O Bond Length ~1.43 - 1.45 Å Relates to the strength of the carbon-hydroxyl bond.
O-H Bond Length ~0.96 - 0.98 Å Relevant for understanding acidity and hydrogen bonding.
Activation Energy (Sₙ1) Varies with solvent model Determines the rate of carbocation formation. A lower value suggests a faster reaction.
Activation Energy (Sₙ2) Varies with nucleophile/solvent Determines the rate of direct substitution. Comparison with Sₙ1 barrier predicts the dominant mechanism.
HOMO-LUMO Gap Varies with functional/basis set Indicates the electronic excitability and chemical reactivity of the molecule. nih.gov

Note: Values are illustrative and depend on the specific DFT functional and basis set used (e.g., B3LYP/6-311G++(d,p)). nih.govmdpi.com

Molecular Dynamics (MD) Simulations of Halohydrin Systems

While QM and DFT calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. bohrium.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, solvent effects, and intermolecular interactions in systems containing halohydrins like this compound.

A key application of MD is to understand how the solvent environment influences the conformation and reactivity of the halohydrin. Simulations can show how solvent molecules (e.g., water) arrange themselves around the solute, forming hydrogen bonds with the hydroxyl group and interacting with the polar C-Br bond. This explicit modeling of the solvent shell is crucial for accurately representing reaction conditions and can significantly impact the calculated energy barriers for reactions.

MD simulations are also used to explore the conformational landscape of flexible molecules. For this compound, this involves studying the rotation around the C-C bond connecting the hydroxyl and bromine-bearing carbons. This analysis can reveal the relative populations of different conformers, which is important because only specific conformations may be reactive, for instance, in the formation of an epoxide. youtube.com Furthermore, MD is a vital tool for studying the behavior of these molecules in more complex biological environments, such as the active site of an enzyme. nih.gov

Computational Predictions of Reactivity and Selectivity (Chemo-, Regio-, Stereoselectivity)

Computational chemistry offers powerful predictive tools for understanding and forecasting the outcomes of chemical reactions, a critical aspect of synthesis planning. rsc.orgescholarship.org For reactions involving this compound, computational methods can predict various forms of selectivity.

Chemoselectivity: In molecules with multiple functional groups, computational models can predict which group is most likely to react. For a β-bromoalcohol, this could involve predicting whether a reagent will react at the hydroxyl group or the carbon-bromine bond.

Regioselectivity: This refers to the preference for bond formation at one position over another. For example, in the epoxide ring-opening of a derivative of this compound, DFT calculations can determine which of the two carbons of the epoxide is more susceptible to nucleophilic attack by calculating the partial charges and the energies of the transition states for attack at each site.

Stereoselectivity: Computational models can explain and predict the formation of one stereoisomer over another. nih.govbris.ac.uk For reactions involving chiral centers, such as those in this compound, DFT can be used to calculate the activation energies for pathways leading to different stereoisomeric products. scispace.com The pathway with the lower energy barrier will be favored, and the predicted product ratio can often be correlated with experimental observations. For instance, modeling the Sₙ2 reaction would predict an inversion of stereochemistry, while an Sₙ1 reaction proceeding through a planar carbocation might lead to a racemic mixture.

These predictions are often based on analyzing the transition state energies for competing reaction pathways. The difference in these energies allows for a quantitative prediction of product ratios, guiding the design of more efficient and selective synthetic routes. escholarship.org

Protein-Ligand Interactions in Enzymatic Transformations (e.g., Halohydrin Dehalogenases)

Enzymes like halohydrin dehalogenases (HHDHs) catalyze the conversion of haloalcohols into epoxides, often with high enantioselectivity. nih.gov Computational methods, particularly molecular docking and MD simulations, are essential for understanding how substrates like this compound interact with the active sites of these enzymes. xray.cz

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand (the substrate) to a protein. For an HHDH, docking simulations can place this compound into the enzyme's active site, identifying key interactions such as hydrogen bonds between the substrate's hydroxyl group and amino acid residues, as well as halogen bonds between the bromine atom and electron-donating groups in the active site. researchgate.netbiorxiv.org Halogen bonding is a specific, directional interaction that can significantly contribute to binding affinity and selectivity. nih.govnih.gov

Following docking, MD simulations can be performed on the protein-ligand complex to study its dynamic stability and the conformational changes that may occur upon binding. nih.govxray.cz These simulations can reveal how the enzyme positions the substrate optimally for catalysis, holding it in a reactive conformation that facilitates the intramolecular attack to form the epoxide. By simulating the enzymatic reaction, researchers can gain insights into the catalytic mechanism at an atomic level, explaining the origins of the enzyme's high efficiency and stereoselectivity. nih.gov This knowledge is invaluable for protein engineering efforts aimed at creating novel biocatalysts for specific chemical transformations. nih.gov

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Synthetic Routes

The synthesis of chiral tertiary alcohols and their derivatives is a significant challenge in organic chemistry due to steric hindrance. researchgate.net Current research is focused on developing new stereoselective methods to produce enantiomerically pure compounds like 2-Methyl-3-bromo-2-butanol. One promising avenue is the use of chiral phosphoric acids as catalysts in asymmetric reactions. nih.gov For instance, the enantioselective dibromination of allylic alcohols has been achieved using a chiral diol catalyst, which could be adapted for the synthesis of chiral bromoalcohols. wisc.edu Another approach involves the kinetic resolution of racemic tertiary alcohols using enzymes, which has shown success in producing enantiomerically pure products. researchgate.net The development of these methods is crucial as the stereochemistry of such compounds can significantly influence their biological activity and material properties.

The formation of halohydrins, such as this compound, from alkenes is known to be a stereospecific reaction. pearson.com The geometry of the starting alkene dictates the stereochemistry of the resulting halohydrin, proceeding through an anti-addition mechanism. youtube.combyjus.com This inherent stereospecificity provides a foundation for designing synthetic routes that yield specific stereoisomers. Future work will likely focus on refining these routes and exploring new chiral catalysts and reagents to achieve higher enantioselectivity and yields for tertiary bromoalcohols.

Advanced Catalytic Systems for Specific Transformations

The reactivity of alcohols can be significantly enhanced through the use of advanced catalytic systems. researchgate.net Transition metal catalysts, in particular, have shown great promise in facilitating a variety of transformations involving alcohols. rsc.org For instance, iron(III) catalysts have been demonstrated to promote the direct intramolecular substitution of enantiomerically enriched secondary and tertiary alcohols with a high degree of chirality transfer. researchgate.net This "borrowing hydrogen" methodology allows for the formation of new carbon-nitrogen and carbon-carbon bonds with water as the only byproduct, offering a green and efficient synthetic route. researchgate.netrsc.org

Future research in this area will likely focus on the development of catalysts that can selectively activate the C-Br or C-O bonds in this compound, enabling a wider range of chemical transformations. For example, catalysts that facilitate cross-coupling reactions at the bromine-bearing carbon could open up new avenues for creating complex molecules. Additionally, the development of catalytic systems for the dehydrobromination or oxidation of this compound could lead to the synthesis of valuable unsaturated or carbonyl compounds. The table below summarizes some catalytic approaches relevant to the synthesis and transformation of bromoalcohols.

Examples of Catalytic Systems in Bromoalcohol Chemistry
Catalytic ApproachDescriptionPotential Application to this compound
Chiral Phosphoric Acid CatalysisAsymmetric allylation of ketones to form chiral tertiary alcohols. nih.govDevelopment of enantioselective routes to chiral this compound.
Chiral Diol CatalysisEnantioselective dibromination of allylic alcohols. wisc.eduStereoselective synthesis of precursors to this compound.
Iron(III) CatalysisIntramolecular substitution of tertiary alcohols with chirality transfer. researchgate.netSynthesis of chiral cyclic ethers or amines from derivatives of this compound.
Transition Metal "Borrowing Hydrogen" CatalysisEnhances reactivity of alcohols for C-C and C-N bond formation. researchgate.netrsc.orgFunctionalization of the alcohol group in this compound.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry is becoming increasingly vital for understanding and predicting chemical reactivity. acs.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, transition states, and the electronic properties of molecules. mdpi.com Such computational studies can help in the rational design of experiments and the development of more efficient synthetic protocols.

For a molecule like this compound, DFT studies could be employed to investigate the conformational preferences, bond dissociation energies, and the mechanisms of its various reactions. For instance, computational modeling could help to elucidate the factors that govern the regioselectivity and stereoselectivity of its formation and subsequent transformations. youtube.comacs.org Furthermore, the integration of computational tools can aid in the design of novel catalysts with enhanced activity and selectivity for reactions involving this compound. nih.gov As computational power and theoretical models continue to advance, their application in conjunction with experimental work will undoubtedly accelerate the pace of discovery in this field.

Exploration of New Biological and Material Science Applications

While the primary focus on this compound has been within the realm of synthetic organic chemistry, there is a growing interest in exploring its potential applications in biological and material sciences. Halogenated organic compounds, in general, exhibit a wide range of biological activities. biointerfaceresearch.com Halohydrins, for instance, are known to be key intermediates in the synthesis of bioactive molecules and drugs. researchgate.net The presence of both a hydroxyl and a bromine functional group in this compound makes it a versatile building block for the synthesis of novel compounds with potential therapeutic properties. Future research could involve the synthesis of a library of derivatives of this compound and screening them for various biological activities, such as antimicrobial, antifungal, or anticancer properties.

In the field of material science, the functional groups of this compound could be exploited for the synthesis of new polymers and materials. For example, the hydroxyl group could be used for polymerization reactions, while the bromine atom could serve as a site for post-polymerization modification. researchgate.net This could lead to the development of materials with tailored properties, such as flame retardancy, enhanced thermal stability, or specific optical or electronic characteristics. The exploration of these new frontiers will require interdisciplinary collaboration between organic chemists, biologists, and material scientists.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-bromo-2-butanol, and what experimental conditions optimize yield?

  • Methodological Answer : Two primary routes are documented:

  • Acid-catalyzed hydration of 3-bromo-2-methyl-2-butene, using sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) in aqueous conditions. Temperature control (40–60°C) minimizes side reactions like elimination .
  • Nucleophilic substitution of 2-methyl-2-butanol derivatives with HBr, employing catalysts like ZnBr₂ to enhance regioselectivity. Reaction monitoring via TLC or GC-MS ensures intermediate stability .
    • Yield Optimization : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres (N₂/Ar) to suppress oxidation. Purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Key Techniques :

  • ¹H NMR : Look for a triplet (~1.3 ppm) from the hydroxyl proton (exchange broadened) and a multiplet (2.1–2.5 ppm) for the methyl groups adjacent to Br. Coupling constants (J) help confirm stereochemistry .
  • ¹³C NMR : Peaks at ~70 ppm (C-OH) and ~35 ppm (C-Br) are diagnostic. DEPT-135 distinguishes CH₃ groups .
  • IR Spectroscopy : Broad O-H stretch (~3400 cm⁻¹) and C-Br vibration (~650 cm⁻¹) .
    • Validation : Compare with computational spectra (e.g., DFT) and literature databases like PubChem .

Advanced Research Questions

Q. How do steric and electronic factors influence the stereochemical outcome of this compound synthesis?

  • Mechanistic Insights :

  • SN2 Pathway : Favored in polar aprotic solvents (e.g., DMF), leading to inversion at the brominated carbon. Steric hindrance from the tertiary alcohol group may reduce reactivity, necessitating elevated temperatures .
  • SN1 Pathway : Possible in protic solvents (e.g., ethanol), but carbocation stability is compromised due to adjacent methyl groups, increasing racemization risk .
    • Experimental Design : Use chiral GC or HPLC with chiral stationary phases (e.g., β-cyclodextrin) to assess enantiomeric excess .

Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound?

  • Data Discrepancy Analysis :

  • Solvent Effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift peaks significantly. For example, OH proton signals vary by ~1 ppm between solvents .
  • Impurity Interference : Trace H₂O or residual starting materials (e.g., alkenes) may obscure signals. Pre-drying samples with molecular sieves is critical .
    • Validation Protocol : Cross-reference multiple datasets (e.g., HSQC, COSY) and replicate conditions from conflicting studies to identify variables .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

  • DFT Modeling :

  • Calculate activation energies for SN1 (carbocation formation) and SN2 (backside attack) pathways. Basis sets like 6-31G* provide accurate geometries .
  • Molecular electrostatic potential (MEP) maps identify electron-deficient regions susceptible to nucleophilic attack .
    • Kinetic Studies : Use stopped-flow IR or UV-Vis spectroscopy to measure reaction rates under varying conditions (pH, temperature) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE Requirements :

  • N95 respirators or fume hoods to avoid inhalation of volatile brominated compounds .
  • Nitrile gloves and lab coats to prevent skin contact, which may cause irritation .
    • Waste Disposal : Neutralize brominated waste with NaHCO₃ before disposal in halogenated waste containers .

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Feasible Synthetic Routes

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2-Methyl-3-bromo-2-butanol
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2-Methyl-3-bromo-2-butanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.